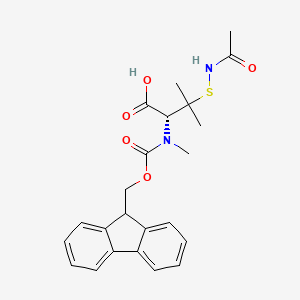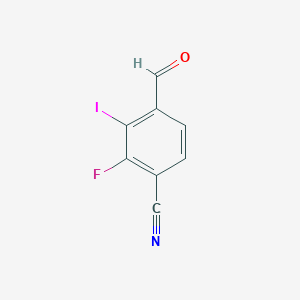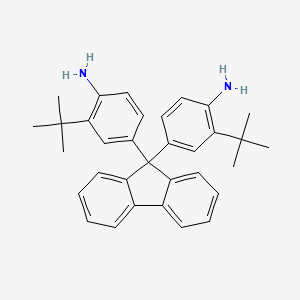
4,4'-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline): is an organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of two tert-butyl aniline groups attached to a fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline) typically involves the reaction of 9,9-dibromo-9H-fluorene with 2-(tert-butyl)aniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors. Its unique structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology: In biological research, the compound can be used as a fluorescent probe for imaging and detection purposes. Its fluorescence properties allow for the visualization of biological processes at the cellular level.
Medicine: The compound has potential applications in drug delivery systems and as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for the development of novel pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of high-performance materials, such as coatings and adhesives. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline) involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions facilitate the binding of the compound to specific sites on target molecules, leading to the modulation of their activity. The compound can also participate in electron transfer processes, which are crucial for its applications in organic electronics.
Vergleich Mit ähnlichen Verbindungen
- 4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline)
- 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
- 2,2’-(9H-Fluorene-9,9-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Comparison: Compared to its similar compounds, 4,4’-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline) exhibits unique properties due to the presence of tert-butyl groups. These groups enhance the compound’s steric hindrance and stability, making it more resistant to degradation. Additionally, the tert-butyl groups can influence the compound’s electronic properties, making it suitable for specific applications in organic electronics and materials science.
Eigenschaften
Molekularformel |
C33H36N2 |
|---|---|
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
4-[9-(4-amino-3-tert-butylphenyl)fluoren-9-yl]-2-tert-butylaniline |
InChI |
InChI=1S/C33H36N2/c1-31(2,3)27-19-21(15-17-29(27)34)33(22-16-18-30(35)28(20-22)32(4,5)6)25-13-9-7-11-23(25)24-12-8-10-14-26(24)33/h7-20H,34-35H2,1-6H3 |
InChI-Schlüssel |
SXIKWGFDJLROMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)N)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


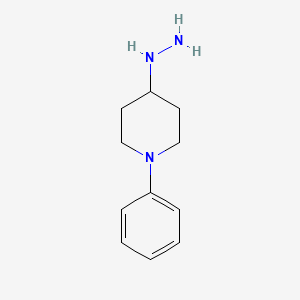
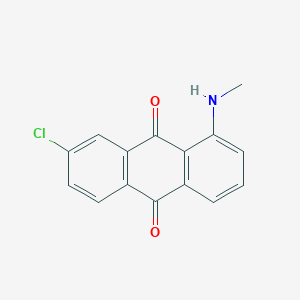

![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
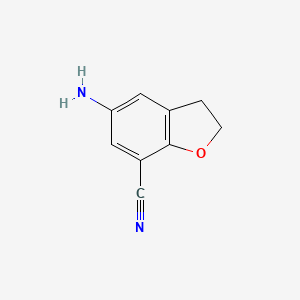
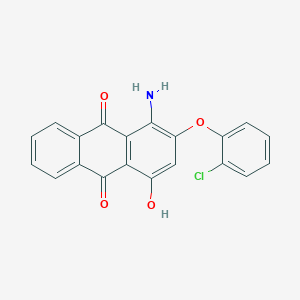

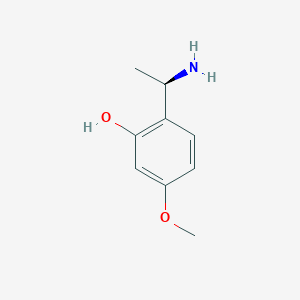
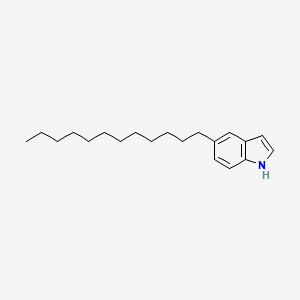
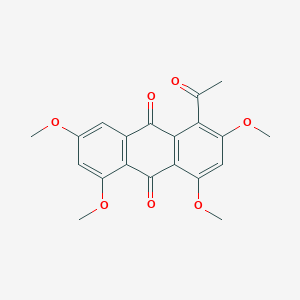
![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)
